N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide
Description
N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in pharmaceutical and chemical research . This compound features an indole core, which is a common structural motif in many natural products and pharmaceuticals .
Properties
IUPAC Name |
N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-4-5-14-13(11-20(2)16(14)10-12)8-9-19-18(23)15-6-7-17(22)21(15)3/h4-5,10-11,15H,6-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOFMXGMAUGWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCNC(=O)C3CCC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide can be achieved through a multi-step process involving Fischer indole synthesis and N-alkylation . The Fischer indole synthesis involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . This is followed by N-alkylation, where the indole nitrogen is alkylated using alkyl halides . The reaction conditions typically involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Chemical Reactions Analysis
N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The indole ring is susceptible to electrophilic substitution reactions due to its electron-rich nature.
N-alkylation: As mentioned earlier, the indole nitrogen can be alkylated using alkyl halides.
Scientific Research Applications
N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(1,6-dimethylindol-3-yl)ethyl]-1-methyl-5-oxopyrrolidine-2-carboxamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine-2-carboxamide moiety, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
